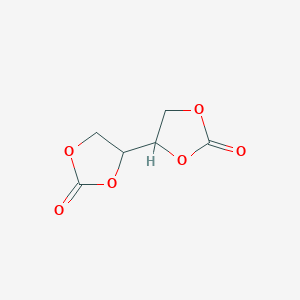
Erythritol bis(carbonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythritol bis(carbonate) is a chemically modified form of erythritol, where carbonate groups are esterified to the sugar alcohol. This modification significantly alters the physical and chemical properties of erythritol, making it a valuable compound in materials science and synthetic chemistry research . It is particularly noted for its use as a monomer in the synthesis of non-isocyanate polyurethanes, which are more sustainable alternatives to traditional polyurethanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erythritol bis(carbonate) can be synthesized from erythritol and diphenyl carbonate under specific reaction conditions. The reaction is catalyzed by triazabicyclodecene, with dimethyl carbonate serving as both the solvent and reagent . The reaction conditions include a controlled temperature and reduced pressure to facilitate the formation of the carbonate ester. The product can be separated by filtration, and the reaction mixture can be reused multiple times without loss of catalytic activity .
Industrial Production Methods
The industrial production of erythritol bis(carbonate) involves the use of sustainable procedures that minimize the environmental impact. This includes the recycling of reagents and the use of less toxic solvents. The process is designed to be efficient, with high yields and minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions
Erythritol bis(carbonate) primarily undergoes substitution reactions, where the carbonate groups can be replaced by other functional groups. It can also participate in polymerization reactions to form polyurethanes .
Common Reagents and Conditions
Common reagents used in the reactions of erythritol bis(carbonate) include diamines and other nucleophiles that can attack the carbonate ester groups. The reactions typically occur under mild conditions, with the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reactions of erythritol bis(carbonate) include non-isocyanate polyurethanes, which are used in various industrial applications such as coatings, adhesives, and foams .
Applications De Recherche Scientifique
Erythritol bis(carbonate) has several scientific research applications:
Mécanisme D'action
The mechanism of action of erythritol bis(carbonate) involves the formation of carbonate ester bonds, which can be broken and reformed under specific conditions. This allows it to participate in polymerization reactions to form polyurethanes. The molecular targets include the hydroxyl groups of erythritol, which react with carbonate groups to form the ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene carbonate: Used in the synthesis of polyurethanes but involves the use of phosgene, which is less sustainable.
Glycerol carbonate: Another carbonate ester used in similar applications but has different physical properties.
Uniqueness
Erythritol bis(carbonate) is unique due to its biocompatibility and sustainability. It offers a more environmentally friendly alternative to traditional carbonate esters used in polyurethane synthesis .
Propriétés
Numéro CAS |
24690-44-6 |
|---|---|
Formule moléculaire |
C6H6O6 |
Poids moléculaire |
174.11 g/mol |
Nom IUPAC |
4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4?/m0/s1 |
Clé InChI |
ZWGIZHOZSXFSNW-WUCPZUCCSA-N |
SMILES |
C1C(OC(=O)O1)C2COC(=O)O2 |
SMILES isomérique |
C1[C@H](OC(=O)O1)C2COC(=O)O2 |
SMILES canonique |
C1C(OC(=O)O1)C2COC(=O)O2 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


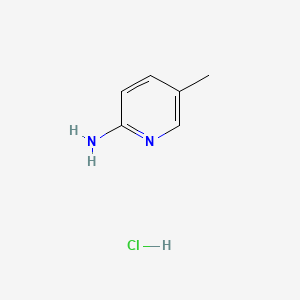




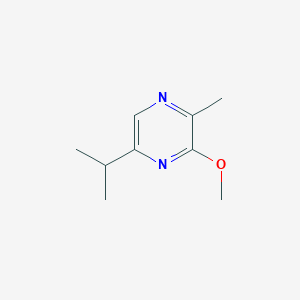
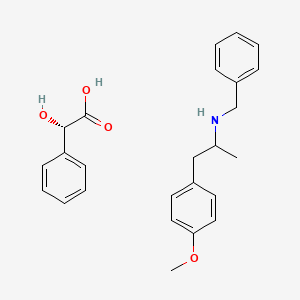

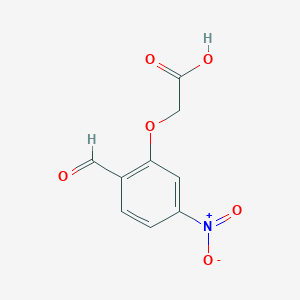
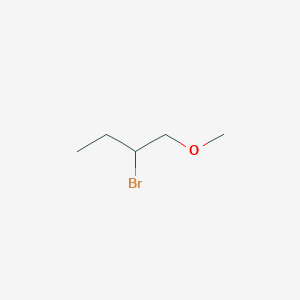
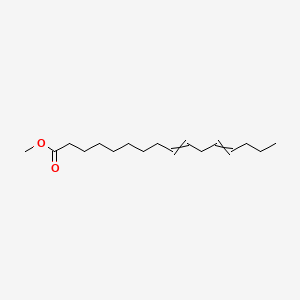
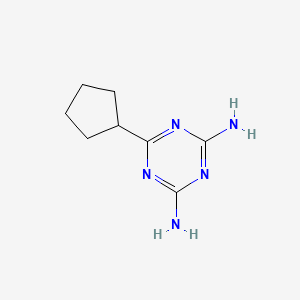
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3254944.png)

